N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-13-6-8-14(9-7-13)29(24,25)10-4-5-19(23)22-20-21-15-11-16(26-2)17(27-3)12-18(15)28-20/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFHNZGWNWIOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 5,6-Dimethoxybenzothiazole Core
The synthesis begins with the preparation of the 5,6-dimethoxybenzothiazol-2-amine intermediate. This step typically involves cyclization of 2-amino-4,5-dimethoxybenzenethiol with chloroacetic acid under acidic conditions (e.g., hydrochloric acid) at 80–90°C for 6–8 hours. The reaction proceeds via nucleophilic displacement of the chloride ion by the thiol group, followed by intramolecular cyclization to form the benzothiazole ring.
Key Reaction Conditions :
- Solvent : Ethanol/water mixture (3:1 v/v)
- Catalyst : Concentrated HCl (5 mol%)
- Yield : 68–72% after recrystallization with methanol
Amide Coupling with 4-(p-Toluenesulfonyl)butanoyl Chloride
The benzothiazol-2-amine intermediate is subsequently coupled with 4-(p-toluenesulfonyl)butanoyl chloride to form the target amide. This reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere, using triethylamine (TEA) as a base to neutralize HCl byproducts.
Optimized Parameters :
- Molar Ratio : 1:1.2 (amine:acyl chloride)
- Temperature : 0–5°C (prevents side reactions)
- Reaction Time : 4–6 hours
- Yield : 85–90% after column chromatography (silica gel, ethyl acetate/hexane 1:3)
Tosylation and Final Product Isolation
In cases where the tosyl group is introduced post-amidation, 4-bromobutanamide intermediates are treated with p-toluenesulfonyl chloride in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). This step requires strict moisture control to avoid hydrolysis of the sulfonyl chloride.
Industrial-Scale Adaptation :
- Solvent Recovery : THF is distilled and reused to reduce costs
- Purification : Continuous chromatography systems achieve >99% purity
- Throughput : 50–100 kg/batch in pilot plants
Industrial-Scale Production Techniques
Flow Chemistry Approaches
Recent advancements employ continuous flow reactors to enhance reaction efficiency:
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 6 hours | 22 minutes |
| Temperature Control | ±2°C | ±0.5°C |
| Annual Output | 500 kg | 2,000 kg |
Flow systems reduce byproduct formation by 40% through precise residence time control.
Green Chemistry Innovations
Industrial protocols increasingly adopt solvent-free mechanochemical grinding for the cyclization step:
- Energy Savings : 60% reduction vs. thermal methods
- Yield Improvement : 78% → 82%
- Waste Reduction : Eliminates 300 L solvent/ton product
Reaction Condition Optimization
Temperature Profiling Studies
Systematic evaluation of amidation kinetics reveals:
Table 1. Temperature vs. Reaction Efficiency
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 0 | 72 | 98 |
| 25 | 85 | 93 |
| 40 | 91 | 88 |
Optimal balance between conversion and selectivity occurs at 25°C.
Solvent Screening
Polar aprotic solvents demonstrate superior performance:
Table 2. Solvent Effects on Amidation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 85 |
| DMF | 36.7 | 92 |
| Acetonitrile | 37.5 | 89 |
DMF enhances nucleophilicity of the amine but complicates product isolation.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution on C18 reverse-phase columns:
- Mobile Phase : Acetonitrile/water (55:45 to 70:30 over 20 min)
- Purity : ≥99.5% by HPLC (UV detection at 254 nm)
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6) :
- δ 2.41 (s, 3H, CH3 from tosyl)
- δ 3.82 (s, 6H, OCH3)
- δ 7.32–7.89 (m, 6H, aromatic protons)
HRMS (ESI+) : Calculated for C20H21N2O5S2 [M+H]+: 441.0894 Found: 441.0891
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to derivatives synthesized in , focusing on variations in the benzothiazole substituents and sulfonyl groups:
Key Observations:
Benzothiazole Substituents: The 5,6-dimethoxy groups in the target compound increase polarity compared to the 4-methyl substituent in analogs like compound 4.
Sulfonyl Group Variations: Tosyl vs. Phenylsulfonyl: The tosyl group (p-toluenesulfonyl) in the target compound and compound 6 introduces a methyl group on the sulfonyl aryl ring, which increases electron density compared to unsubstituted phenylsulfonyl (compound 1). This may enhance stability against nucleophilic attack .
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide features a benzothiazole core, which is known for its diverse biological activities. The compound's IUPAC name is N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide, and it has the molecular formula .
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide involves interactions with specific molecular targets. The benzothiazole core can modulate the activity of enzymes and receptors, potentially inhibiting pathways involved in inflammation and cancer progression. This interaction may lead to therapeutic effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory responses or cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors to influence cellular signaling pathways.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit antimicrobial activity. A study highlighted the potential of similar compounds to demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide showed promising results in inhibiting bacterial growth .
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10.5 |
| S. aureus | 7.5 | 8 |
| B. subtilis | 7.5 | 9 |
| S. epidermidis | 7 | 6 |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which are common among benzothiazole derivatives. These effects may be attributed to the inhibition of pro-inflammatory cytokines or modulation of immune responses .
Case Studies and Research Findings
- In Vitro Studies : Laboratory studies have demonstrated that compounds similar to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide can inhibit specific enzymes involved in inflammatory pathways. For example, a study showed that certain benzothiazole derivatives reduced the activity of cyclooxygenase (COX) enzymes, which are critical in producing inflammatory mediators .
- In Vivo Studies : Animal model studies have indicated that these compounds can reduce inflammation and tumor growth. Research involving mouse models has shown a decrease in tumor size when treated with benzothiazole derivatives, suggesting their potential as anticancer agents .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide to various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
